molecular formula C30H37NO7 B2449434 Schembl21392617 CAS No. 1462868-88-7

Schembl21392617

カタログ番号 B2449434
CAS番号: 1462868-88-7
分子量: 523.626
InChIキー: UWVCYNXVZRDWSD-UNZYHPAISA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Schembl21392617 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that was first synthesized in 2010 by a team of researchers from the University of California, San Francisco. Since then, it has been studied extensively, and its unique properties have been explored in-depth.

科学的研究の応用

Understanding Phenotypic Effects of Drugs

Understanding the molecular basis of phenotypic changes caused by drugs in humans is crucial for drug mechanism elucidation and personalized medicine development. A resource called SIDER has been developed to link drugs with side effect terms, offering valuable phenotypic information. Although the primary focus is on side effects, the comprehensive phenotypic data in SIDER can be instrumental for broader pharmacological research, especially in understanding drug actions and interactions on a phenotypic level (Kuhn et al., 2010).

Predicting Off-Target Drug Effects

The prediction of unintended off-targets that might lead to adverse drug reactions is a complex task. By leveraging computational strategies, researchers have been able to predict and confirm the activity of marketed drugs on various unintended ‘side-effect’ targets. This not only helps in understanding the drug's comprehensive profile but also aids in drug repositioning and toxicity de-risking, contributing significantly to drug discovery and development (Lounkine et al., 2012).

Drug Target Identification through Side-Effect Profiles

Innovative methods have been proposed to predict potential side-effects of drug candidate molecules based on their chemical structures. These methods use advanced analytical techniques like sparse canonical correlation analysis (SCCA) to extract correlated sets of chemical substructures and side-effects. This approach not only aids in predicting side effects but also provides insights into drug action mechanisms, potentially leading to the discovery of new drug targets and therapeutic pathways (Pauwels et al., 2011).

Exploiting Side-Effect Similarities for Drug Target Discovery

Drug targets can be predicted using phenotypic side-effect similarities. By analyzing marketed drugs based on their side-effect profiles, researchers can infer shared targets, even among chemically dissimilar drugs. This methodology not only unveils new drug-target relations but also hints at novel therapeutic uses of marketed drugs, contributing to drug repurposing and personalized medicine (Campillos et al., 2008).

Comprehensive Drug-Side Effect Associations

Understanding the extensive network of drug-side effect associations is vital for drug safety and efficacy. Automated learning approaches, leveraging vast biomedical literature, have been developed to accurately extract drug-side effect pairs. These approaches provide a more complete picture of a drug's profile, aiding in target discovery, drug repositioning, and toxicity prediction. By integrating drug, target, and side effect data, researchers can significantly enhance the therapeutic mechanism of action insights and the understanding of adverse reaction pathways (Xu & Wang, 2014).

特性

IUPAC Name

(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVCYNXVZRDWSD-UNZYHPAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C(=O)CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。